molecular formula C11H9ClO2S B1469624 Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-74-9

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Cat. No.: B1469624
CAS No.: 1415968-74-9
M. Wt: 240.71 g/mol
InChI Key: GIWWBGTXBMMEJL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate (CAS 1415968-74-9) is a high-purity chemical reagent with the molecular formula C11H9ClO2S and a molecular weight of 240.71 . This compound belongs to the benzo[b]thiophene class of heterocyclic aromatic compounds, which serve as privileged scaffolds in medicinal chemistry and drug discovery. The structure features a chloro substituent at the 6-position and a methyl group at the 3-position of the benzothiophene core, making it a valuable building block for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules. Research into structurally similar 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives has demonstrated their potential as potent, subnanomolar antagonists for the human neurokinin-2 (NK2) receptor, highlighting the significance of this chemical class in developing therapeutics for neurological conditions and smooth muscle disorders . As such, this compound is instrumental for researchers aiming to develop novel receptor antagonists and investigate pharmacological mechanisms. It is offered exclusively for scientific research and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 6-chloro-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWBGTXBMMEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step A: Formation of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate

  • Starting materials: 4'-chloro-2'-fluoroacetophenone (or 2'-chloro-6'-fluoroacetophenone depending on regioisomer desired), methyl thioglycolate, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base.
  • Reaction conditions: The acetophenone derivative (10 mmol) is dissolved in anhydrous toluene (10 mL) under argon atmosphere and cooled to 0 °C. Methyl thioglycolate (10 mmol) and DBU (20 mmol) are added sequentially.
  • The mixture is stirred at 0 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 15 hours.
  • The reaction is quenched with water, and the product is extracted with ethyl acetate, washed successively with 6N HCl, water, and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by automated flash column chromatography to yield this compound as a white solid.

Step B: Hydrolysis to Corresponding Acid (Optional)

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol, and water at room temperature for 4 hours.
  • Acidification with 1N HCl to pH 3 followed by extraction with dichloromethane yields the acid form after concentration.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
A 4'-chloro-2'-fluoroacetophenone + methyl thioglycolate + DBU Toluene, 0 °C to RT, 18 h, Ar atmosphere This compound ~70 Purified by flash chromatography
B Methyl ester + LiOH THF/MeOH/H2O, RT, 4 h 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid ~80 Acidification and extraction

Alternative Chlorination Methods

  • Chlorination of 6-methylbenzo[b]thiophene-2-carboxylic acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can introduce the chlorine substituent.
  • Industrial processes may use large-scale chlorination with these reagents, optimized for yield and purity, often followed by recrystallization or chromatographic purification.

Microwave-Assisted Synthesis

  • Microwave irradiation has been utilized to accelerate the synthesis of benzo[b]thiophene derivatives.
  • For example, the condensation step can be shortened from 17 hours to 15 minutes at 90 °C under microwave conditions, improving efficiency without compromising yield.
  • This method avoids the use of metal catalysts and provides rapid access to substituted benzo[b]thiophene scaffolds.

Analytical Data and Characterization

Parameter Data
Molecular Formula C11H9ClO2S
Molecular Weight 242.7 g/mol
Melting Point Typically around 270-277 °C (for related acids)
Mass Spectrometry (ESI) m/z = 241.2 (M+H)+ for methyl ester
NMR Data (1H, 400 MHz, DMSO-d6) Characteristic aromatic and methyl signals confirming substitution pattern

Summary of Key Research Findings

  • The synthetic route involving condensation of halogenated acetophenones with methyl thioglycolate under basic conditions is well-established for regioselective benzo[b]thiophene synthesis.
  • Microwave-assisted methods significantly reduce reaction times while maintaining high yields.
  • Chlorination can be introduced either by starting from chlorinated precursors or by post-synthesis halogenation using chlorinating agents.
  • The methyl ester intermediate is readily hydrolyzed to the corresponding acid, allowing flexibility in downstream applications.
  • The compound serves as a valuable intermediate in medicinal chemistry, especially for kinase inhibitor development due to its structural features.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key structural analogs to highlight differences in substituents, physicochemical properties, and applications.

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Purity/Availability
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate (1415968-74-9) C₁₁H₉ClO₂S 240.71 Cl (6), CH₃ (3), COOCH₃ (2) Not reported 97%, typically in stock
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (104795-85-9) C₁₀H₇ClO₂S 226.68 Cl (6), COOCH₃ (2) 107–109 Available
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (863119-54-4) C₁₁H₉FO₂S 224.25 F (6), CH₃ (3), COOCH₃ (2) Not reported Discontinued
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate (59812-34-9) C₁₁H₉ClO₂S 240.71 Cl (3), CH₃ (6), COOCH₃ (2) Not reported Hazardous (H302)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (5556-20-7) C₁₁H₁₀O₃S 222.26 OH (3), COOC₂H₅ (2) Not reported High similarity (0.84)
Key Observations:

Halogen Variations: Replacing chlorine with fluorine (as in the 6-fluoro analog) reduces molecular weight and alters electronic properties, which may influence solubility and binding affinity . Positional Isomerism: The positional isomer (Cl at 3, CH₃ at 6) shares the same molecular weight as the target compound but differs in spatial arrangement, which could impact crystallinity and stability .

Physical Properties :

  • The melting point of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (107–109°C) suggests higher crystallinity compared to the target compound, where data is unavailable .
  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate ’s hydroxyl group enhances polarity, likely improving aqueous solubility compared to methyl esters .

Commercial Availability

  • The target compound is readily available (97% purity), while the 6-fluoro analog is discontinued, limiting its accessibility .

Notes

Synthetic Considerations : Substituent positions and halogen choices significantly influence synthetic routes. For example, fluorination may require specialized reagents compared to chlorination .

Structural Insights : The 3-methyl group in the target compound may hinder π-stacking interactions in crystal structures, as seen in analogs with planar benzimidazole moieties .

Biological Activity

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate (C₁₁H₉ClO₂S) is a compound belonging to the benzo[B]thiophene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure, which allows for various chemical reactions. It can undergo oxidation to form sulfoxides and sulfones, reduction to produce alcohol derivatives, and substitution reactions involving the chlorine atom. These properties make it a valuable intermediate in organic synthesis and pharmaceutical development.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-chloroperoxybenzoic acid
ReductionAlcohol derivativesLithium aluminum hydride, sodium borohydride
SubstitutionVarious substituted derivativesSodium hydroxide, potassium carbonate

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : this compound may trigger programmed cell death in cancer cells by activating caspase pathways.
  • Inhibition of Kinases : It has shown promise as a kinase inhibitor, particularly against PIM kinases implicated in tumorigenesis. This inhibition can disrupt signaling pathways that promote cancer cell survival and proliferation.

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests strong potential as an antibacterial agent .
  • Anticancer Evaluation : In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical responses:

  • Enzyme Inhibition : By inhibiting specific kinases involved in cell signaling pathways, the compound may prevent the progression of cancerous cells.
  • Cellular Stress Response : The compound induces oxidative stress within microbial cells, leading to cell death.

Q & A

Q. Advanced

  • DFT calculations : Gaussian or ORCA software can model electron density maps, identifying reactive sites (e.g., C-2 carboxylate as an electrophilic center) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic compatibility of the chloro-methyl substituents .
  • MD simulations : Assess stability of intermediates in solvent environments (e.g., CH₂Cl₂ vs. DMF) to guide solvent selection .

What strategies are recommended for purifying this compound from complex reaction mixtures?

Q. Intermediate

  • Reverse-phase HPLC : Effective for isolating polar intermediates using methanol-water gradients, achieving >95% purity .
  • Recrystallization : For less polar derivatives, methanol or ethanol recrystallization removes hydrophobic byproducts (melting points: 190–220°C reported) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) separates regioisomers, leveraging differences in polarity .

How does the electron-withdrawing chloro group influence the compound’s participation in cross-coupling reactions?

Advanced
The chloro group at C-6:

  • Activates the thiophene ring : Enhances electrophilicity at C-3 and C-2, facilitating Suzuki-Miyaura couplings with boronic acids .
  • Directs regioselectivity : In Pd-catalyzed reactions, the chloro substituent guides cross-coupling to the less hindered C-2 position .
  • Thermodynamic stability : Computational studies show the chloro group reduces energy barriers for SNAr reactions at C-4 .

How can crystallographic data (if available) validate the molecular structure of this compound?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-Cl ~1.73 Å, C-S ~1.70 Å) and confirms planarity of the benzo[b]thiophene core .
  • SHELX refinement : SHELXL software refines crystallographic parameters (R-factor <5%), though data collection requires high-quality crystals .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Solvent limitations : Large-scale reflux in CH₂Cl₂ requires explosion-proof equipment; switching to THF or toluene improves safety .
  • Batch variability : Control moisture levels (<50 ppm) to prevent hydrolysis of the methyl ester .
  • Cost-effective purification : Replace HPLC with simulated moving bed (SMB) chromatography for continuous separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Reactant of Route 2
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate

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